molecular formula C13H22Cl2N2O B1370374 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 57645-53-1

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B1370374
CAS No.: 57645-53-1
M. Wt: 293.23 g/mol
InChI Key: RXZBRMGOZIVRMO-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride is a synthetic compound with the molecular formula C13H22Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active molecules .

Preparation Methods

The synthesis of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and piperidine.

    Reaction Conditions: The reaction between 3-methoxybenzyl chloride and piperidine is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. This results in the formation of 1-(3-Methoxybenzyl)piperidin-4-amine.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter release and receptor activation.

Comparison with Similar Compounds

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15;;/h2-4,9,12H,5-8,10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBRMGOZIVRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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